Meclofenoxate Hydrochloride

Description

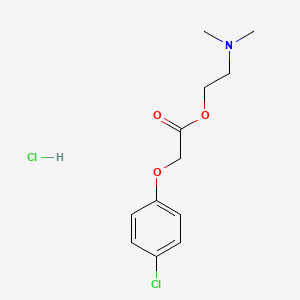

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVHOHCAXWQPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045141 | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-84-5, 51-68-3 | |

| Record name | Centrophenoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclofenoxate hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOFENOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BK3070BDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuroprotective Mechanisms of Meclofenoxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a synthetic compound that has been investigated for its nootropic and neuroprotective properties for several decades. It is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[1] This technical guide provides a comprehensive overview of the core mechanisms underlying the neuroprotective effects of this compound. It synthesizes findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms of action discussed include its role in enhancing cholinergic function, its antioxidant properties, its ability to reduce intracellular lipofuscin aggregates, and its capacity to improve cerebral metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuroprotective potential.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key aspects of neuronal function and age-related decline. The primary mechanisms include:

-

Enhancement of Cholinergic System: Meclofenoxate acts as a precursor to acetylcholine (ACh), a critical neurotransmitter for learning and memory.[2][3] Its DMAE component is thought to cross the blood-brain barrier and be converted to choline, thereby increasing ACh synthesis.[1]

-

Antioxidant Activity: The compound exhibits significant antioxidant properties, protecting neurons from oxidative stress, a key contributor to neurodegeneration.[1][2] It achieves this by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

-

Reduction of Lipofuscin: Meclofenoxate is well-documented for its ability to reduce the accumulation of lipofuscin, an age-associated metabolic waste product, in post-mitotic cells like neurons.[2][3]

-

Improvement of Cerebral Metabolism: It enhances brain energy metabolism by increasing glucose uptake and oxygen consumption by neurons, leading to increased ATP production.[3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: Effects on Antioxidant Enzyme Activity and Lipid Peroxidation

| Parameter | Animal Model | Treatment Group (Meclofenoxate) | Control Group (Ischemia) | Sham Group | P-value | Reference |

| SOD Activity (U/mg protein) | Rats with chronic cerebral hypoperfusion | 48.3 ± 4.2 | 62.1 ± 5.3 | 46.2 ± 3.8 | < 0.01 | [2] |

| GPx Activity (U/mg protein) | Rats with chronic cerebral hypoperfusion | 28.1 ± 2.5 | 39.5 ± 3.1 | 27.3 ± 2.1 | < 0.01 | [2] |

| MDA Content (nmol/mg protein) | Rats with chronic cerebral hypoperfusion | 1.25 ± 0.11 | 2.18 ± 0.15 | 1.21 ± 0.09 | < 0.01 | [2] |

SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde.

Table 2: Effects on Cognitive Function in Animal Models

| Behavioral Test | Animal Model | Treatment Group (Meclofenoxate) | Control Group (Ischemia) | Sham Group | P-value | Reference |

| Morris Water Maze (Escape Latency, s) | Rats with chronic cerebral hypoperfusion | 25.4 ± 3.1 | 45.8 ± 4.7 | 15.2 ± 2.5 | < 0.01 | [2] |

| Morris Water Maze (Time in Target Quadrant, s) | Rats with chronic cerebral hypoperfusion | 35.6 ± 3.9 | 18.2 ± 2.8 | 42.1 ± 4.5 | < 0.01 | [2] |

Table 3: Clinical Studies on Cognitive Function

| Study Population | Meclofenoxate Dosage | Duration | Key Findings | Reference |

| 50 dementia patients | 2 g/day | 8 weeks | 48% of the treatment group showed memory improvements compared to 28% of the placebo group.[4] | [4] |

| 74 healthy elderly individuals | 1200 mg/day | 9 months | Significant improvement in delayed free-recall memory.[4] | [4] |

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Cholinergic and Antioxidant Pathways

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centrophenoxine improves chronic cerebral ischemia induced cognitive deficit and neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 4. 2.7. Measurement of Malondialdehyde (MDA) Levels in Brain Homogenate [bio-protocol.org]

Synthesis and Structural Analysis of Meclofenoxate Hydrochloride: A Technical Guide

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a cholinergic nootropic agent used in the treatment of symptoms associated with senile dementia and Alzheimer's disease.[1] It is an ester synthesized from 2-(dimethylamino)ethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA), which is capable of crossing the blood-brain barrier to enhance cognitive function and memory.[2] This technical guide provides a comprehensive overview of the synthesis pathways and detailed structural analysis of this compound, intended for researchers, scientists, and professionals in drug development.

I. Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of its two primary precursors: 4-chlorophenoxyacetic acid and 2-(dimethylamino)ethanol. These precursors are then combined through esterification, followed by conversion to the hydrochloride salt.

Synthesis of Precursors

a) 4-Chlorophenoxyacetic Acid (pCPA)

This precursor is synthesized via a nucleophilic displacement reaction between the 4-chlorophenolate anion and the chloroacetate anion.[3] The process involves reacting 4-chlorophenol with chloroacetic acid in the presence of a strong base like sodium hydroxide.[4][5]

b) 2-(Dimethylamino)ethanol (DMAE)

There are several established routes for the synthesis of DMAE. A common industrial method involves the reaction of dimethylamine with ethylene oxide.[6][7] An alternative route is the hydrogenolysis of tris(2-hydroxyethyl)amine over a metallic palladium catalyst.[8]

Main Synthesis Pathways

Two primary methods for the esterification of pCPA with DMAE to form the meclofenoxate free base are prevalent: the acyl chloride method and the direct condensation method.

a) Acyl Chloride Pathway

This is a widely used industrial method.[9] It involves the conversion of 4-chlorophenoxyacetic acid to its more reactive acyl chloride intermediate, 4-chlorophenoxyacetyl chloride, using a chlorinating agent like thionyl chloride. This intermediate is then condensed with 2-(dimethylamino)ethanol to yield meclofenoxate.[1]

b) Condensing Agent Pathway

This method facilitates direct esterification under milder conditions. A condensing agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), is used to activate the carboxylic acid, allowing for direct reaction with 2-(dimethylamino)ethanol.[10] This approach avoids the use of harsh reagents like thionyl chloride.[10]

Final Salt Formation

The resulting meclofenoxate free base is converted to its stable, water-soluble hydrochloride salt. This is typically achieved by treating the base, dissolved in a suitable organic solvent like ethyl acetate, with hydrogen chloride gas.[10]

II. Experimental Protocols

Synthesis of 4-Chlorophenoxyacetic Acid[5]

-

Prepare a stock solution of 1 M sodium 4-chlorophenolate and 2.5 M NaOH by dissolving 140 g of NaOH in 800 mL of water, followed by the addition of 128.6 g of 4-chlorophenol, and adjusting the final volume to 1 L.

-

To a round-bottom flask, add 0.189 g of chloroacetic acid.

-

Add 1.0 mL of the prepared sodium 4-chlorophenolate/NaOH solution to the flask and swirl to dissolve.

-

Heat the reaction mixture in a boiling water bath for 30 minutes.

-

Cool the reaction for several minutes, then quench with approximately 1 mL of 6 M HCl.

-

Cool the mixture in an ice bath to induce precipitation of the white product.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

Synthesis of this compound (Acyl Chloride Method)[1][9]

-

Add 100g of p-chlorophenoxyacetic acid to a reaction vessel containing methylene chloride and a catalytic amount of DMF.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add thionyl chloride to the mixture to form 4-chlorophenoxyacetyl chloride.

-

In a separate vessel, dissolve dimethylaminoethanol in methylene dichloride and cool the solution to 0°C.

-

Slowly add the prepared 4-chlorophenoxyacetyl chloride to the dimethylaminoethanol solution.

-

Stir the reaction to completion to form the meclofenoxate base.

-

Bubble hydrogen chloride gas through the solution to precipitate this compound.

-

Filter, wash, and dry the resulting crystalline solid.

III. Structural Analysis

The structure of this compound is confirmed using various spectroscopic and crystallographic techniques.

References

- 1. jetir.org [jetir.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ivypanda.com [ivypanda.com]

- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 6. Page loading... [guidechem.com]

- 7. 2-DIMETHYLAMINOETHANOL (DMAE) - Ataman Kimya [atamanchemicals.com]

- 8. Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. jetir.org [jetir.org]

- 10. CN110015966B - Preparation method of this compound - Google Patents [patents.google.com]

Meclofenoxate Hydrochloride: An In-Depth Technical Guide to its Role in Cholinergic System Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a well-established nootropic agent that has been the subject of research for several decades. Its primary putative mechanism of action revolves around the modulation of the central cholinergic system, which is critically involved in cognitive processes such as memory and learning. This technical guide provides a comprehensive overview of the current understanding of Meclofenoxate's interaction with the cholinergic system, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of cholinergic--acting compounds.

Core Mechanism of Action in the Cholinergic System

This compound is a synthetic compound comprised of two main moieties: dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[1] The pCPA component is thought to enhance the transport of DMAE across the blood-brain barrier.[1] The central hypothesis for Meclofenoxate's pro-cholinergic effects is that DMAE serves as a precursor for choline, which is subsequently acetylated to form acetylcholine (ACh).[1][2][3]

Key proposed mechanisms include:

-

Increased Choline and Acetylcholine Levels: Preclinical studies, primarily in rodent models, have indicated that the administration of Meclofenoxate leads to a significant elevation of choline levels in the central nervous system.[4] This increase in the precursor pool is thought to drive the synthesis of acetylcholine, particularly in brain regions with high cholinergic innervation, such as the hippocampus.[4] One study noted that this elevation in choline was associated with a new, higher steady-state level of acetylcholine in the hippocampus, a brain region crucial for memory formation.[4]

-

Brain Region Specificity: The effects of Meclofenoxate on acetylcholine levels appear to be region-specific. The coupling of elevated choline and acetylcholine has been observed in the hippocampus, but not in the striatum or parietal cortex, suggesting a targeted action.[4]

-

Interaction with Choline Uptake: The precise mechanism of how Meclofenoxate increases choline availability is not fully elucidated and some evidence presents a complex picture. One study has suggested that Meclofenoxate competes with and decreases the high-affinity uptake of choline, at least upon acute administration.[5] This finding indicates that the drug's effects are likely more complex than simply acting as a passive precursor.

-

Effects on Acetylcholine Turnover: Despite increasing the steady-state levels of acetylcholine in the hippocampus, research has not found consistent alterations in acetylcholine turnover rates following Meclofenoxate administration.[4]

Quantitative Data Summary

The available quantitative data on the direct cholinergic effects of this compound is limited, with much of the foundational research dating back several decades. The following table summarizes the key quantitative findings from the available literature.

| Parameter | Test System | Drug/Compound | Concentration/Dose | Result | Reference |

| Cholinergic System Effects | |||||

| Choline Levels | Rat CNS | Meclofenoxate | Not Specified | "Dramatically elevated" | [4] |

| Choline Levels | Rat CNS | Deanol | Not Specified | ~50% as potent as Meclofenoxate | [4] |

| Acetylcholine Levels | Rat Hippocampus | Meclofenoxate | Not Specified | "New elevated steady state level" | [4] |

| Acetylcholine Levels | Rat Striatum & Parietal Cortex | Meclofenoxate | Not Specified | No coupling with elevated choline observed | [4] |

| Choline Uptake | In vitro | Meclofenoxate | Not Specified | Competes with choline uptake | [5] |

| Choline Uptake | In vivo (acute) | Meclofenoxate | Not Specified | Decreases choline uptake | [5] |

| Effects on Other Neurotransmitter Systems | |||||

| Norepinephrine Reuptake Inhibition | Rat Striatal Synaptosomes | Meclofenoxate | IC50 = 0.5 mM | Inhibition of reuptake | [6] |

| Serotonin Reuptake Inhibition | Rat Cortical Synaptosomes | Meclofenoxate | IC50 = 2.7 mM | Inhibition of reuptake | [6] |

Key Experimental Protocols

In Vivo Microdialysis for Acetylcholine and Choline Quantification

Principle: In vivo microdialysis is a technique used to measure the concentrations of endogenous substances in the extracellular fluid of living animals. A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Detailed Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g) are typically used.

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).

-

Implant a guide cannula just above the target region and secure it with dental cement.

-

Allow a recovery period of at least 7 days post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa molecular weight cut-off) through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., intraperitoneally or via reverse dialysis through the probe) and continue collecting dialysate samples.

-

-

Sample Analysis (HPLC-ECD):

-

Analyze the dialysate samples for acetylcholine and choline content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

The system typically involves a post-column enzymatic reactor containing acetylcholinesterase and choline oxidase. Acetylcholine is hydrolyzed to choline, and then choline is oxidized to produce hydrogen peroxide, which is detected electrochemically.

-

Quantify the concentrations by comparing the peak heights or areas to those of known standards.

-

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay, often based on the Ellman method, measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Detailed Methodology:

-

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

AChE enzyme solution (from electric eel or recombinant human)

-

This compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add Tris-HCl buffer.

-

Add the test compound (this compound) at various concentrations.

-

Add the AChE enzyme solution.

-

Add DTNB solution.

-

Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Choline Acetyltransferase (ChAT) Activity Assay

Principle: This assay measures the activity of ChAT, the enzyme that synthesizes acetylcholine from choline and acetyl-CoA. The activity can be determined by quantifying one of the products, coenzyme A (CoA), which can react with a chromogenic agent.

Detailed Methodology:

-

Tissue Preparation:

-

Homogenize brain tissue from the region of interest in a suitable buffer.

-

Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

-

Reagents:

-

Reaction buffer (e.g., phosphate buffer with appropriate salts and stabilizers)

-

Choline chloride (substrate)

-

Acetyl-Coenzyme A (substrate)

-

DTNB or another suitable chromogenic agent for CoA detection.

-

This compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a reaction tube or well, combine the reaction buffer, tissue supernatant (enzyme source), and the test compound (this compound).

-

Pre-incubate the mixture.

-

Initiate the reaction by adding choline chloride and acetyl-CoA.

-

After a specific incubation period at a controlled temperature, stop the reaction (e.g., by heating or adding an acid).

-

Add the chromogenic agent and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the amount of product formed.

-

Determine the effect of this compound on ChAT activity by comparing the activity in the presence of the compound to a control.

-

Mandatory Visualizations

Caption: Proposed metabolic pathway of this compound to Acetylcholine.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Proposed effects of Meclofenoxate on a cholinergic neuron.

Conclusion and Future Directions

This compound is a compound with a long history of use as a cognitive enhancer, and its primary mechanism is widely considered to be the modulation of the central cholinergic system. The available evidence, though dated, suggests that it can increase choline and subsequently acetylcholine levels in the hippocampus, a brain region critical for memory. However, the precise molecular mechanisms, including its interaction with the high-affinity choline transporter, remain to be fully elucidated.

For drug development professionals and researchers, while Meclofenoxate serves as an interesting historical compound, the lack of robust, modern quantitative data on its receptor binding profile, enzyme inhibition kinetics, and a detailed understanding of its effects on acetylcholine dynamics presents a significant knowledge gap. Future research employing modern techniques such as high-resolution mass spectrometry for neurotransmitter quantification, radioligand binding assays with a full panel of cholinergic receptor subtypes, and detailed enzymatic kinetic studies would be invaluable in fully characterizing the cholinergic pharmacology of this compound. Such studies would not only provide a clearer picture of this specific compound but could also offer insights into the development of novel cholinergic modulators for cognitive disorders.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the nootropic agents adafenoxate and meclofenoxate on brain biogenic monoamines in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Meclofenoxate Hydrochloride for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, also known as centrophenoxine, is a well-established nootropic agent that has been the subject of research for several decades for its potential cognitive-enhancing and neuroprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its application in cognitive enhancement. It delves into its mechanisms of action, summarizes quantitative data from key clinical and preclinical studies, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in the field of drug development and neuroscience.

Introduction

Meclofenoxate is a synthetic compound that is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[1][2] It is structurally related to the plant growth hormone auxin.[3] Developed in the 1950s, it has been investigated for its potential therapeutic benefits in a range of neurological conditions, including age-related cognitive decline and dementia.[4][5] Its purported ability to enhance memory, learning, and overall cognitive function has made it a subject of interest within the nootropics community and the broader field of cognitive neuroscience.[2][6] This guide aims to consolidate the existing scientific literature on this compound to provide a detailed understanding of its pharmacological properties.

Mechanisms of Action

The cognitive-enhancing effects of this compound are believed to be multifactorial, involving several key neurochemical and cellular processes.

Cholinergic System Modulation

A primary proposed mechanism of meclofenoxate is its influence on the cholinergic system.[5] It is thought to increase acetylcholine levels in the brain, a neurotransmitter crucial for learning and memory.[6] The DMAE component of meclofenoxate is a precursor to choline, which is then utilized in the synthesis of acetylcholine.[2] Studies in rats have shown that meclofenoxate can dramatically elevate choline levels in the central nervous system, and in the hippocampus, this is accompanied by an increase in acetylcholine levels.[7][8]

Antioxidant and Neuroprotective Properties

Meclofenoxate exhibits antioxidant properties, which may contribute to its neuroprotective effects.[5] It is suggested to scavenge free radicals and reduce oxidative stress in the brain, thereby protecting neurons from damage. This antioxidant activity may help mitigate the neuronal damage associated with aging and neurodegenerative diseases.

Enhancement of Cerebral Glucose Metabolism

Another significant aspect of meclofenoxate's mechanism is its ability to enhance glucose uptake and utilization in the brain.[5] Glucose is the primary energy source for neurons, and improved energy metabolism can lead to enhanced cognitive function. By facilitating more efficient energy production, meclofenoxate may support optimal neuronal activity.

Reduction of Lipofuscin Accumulation

Meclofenoxate has been shown to reduce the accumulation of lipofuscin, an age-associated pigment composed of oxidized proteins and lipids, in neuronal cells.[1][9] The accumulation of lipofuscin is a hallmark of cellular aging and is thought to impair cellular function. By promoting the removal of this metabolic waste product, meclofenoxate may contribute to improved neuronal health and function.[10] Studies in senile guinea pigs have demonstrated a significant reduction of lipofuscin pigment in neurons of the central nervous system following meclofenoxate administration.[10]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the efficacy of this compound.

Table 1: Summary of Quantitative Results from Preclinical Studies

| Parameter | Animal Model | Dosage | Key Quantitative Findings | Reference |

| Brain Choline and Acetylcholine Levels | Rat | Not Specified | Dramatically elevated choline (Ch) levels in the CNS. In the hippocampus, this was accompanied by a new elevated steady-state level in acetylcholine (ACh). Deanol was about half as potent as meclofenoxate. | [8] |

| Cognitive Performance (Passive Avoidance) | Male Albino Rats | 100 mg/kg i.p. for 7 days | Improved learning and retention in the step-through passive avoidance test. | |

| Cognitive Performance (Staircase Maze) | Male Albino Rats | 50 mg/kg i.p. twice daily for 5 days | Significantly improved learning and retention in the staircase maze training. | [11] |

| Lipofuscin Reduction | Senile Guinea Pigs | 30-80 mg/kg i.m. daily for up to 10 weeks | Significant reduction of lipofuscin pigment in neurons of the central nervous system. Even 30 mg/kg per day was sufficient to initiate and sustain lipofuscin removal. | [10] |

| Lifespan | Male Mice | ~60 mg/kg/day in drinking water for 10 months | Increased mean lifespan by 27.3%, median lifespan by 29.5%, and maximum lifespan by 26.5%. | [12] |

| Neuronal Protection | Mice (Rotenone-induced Parkinson's model) | Not Specified | Shrunk neuronal cell bodies to 25.9% of control; meclofenoxate treatment increased cell volume by 6.59-fold compared to the rotenone group. | [13] |

Table 2: Summary of Quantitative Results from Clinical Studies

| Study Population | Dosage | Duration | Cognitive Domain | Key Quantitative Findings | Reference |

| 74 Healthy Elderly Subjects | 1200 mg/day (600 mg twice daily) | 9 months | Long-term Memory | Significantly better performance in delayed free-recall compared to placebo. No significant effects on immediate free-recall, digit-span, or recognition memory. | [12][14] |

| 50 Dementia Patients | 2 g/day | 8 weeks | Memory Functions | 48% (10/21) of the meclofenoxate group showed improvements in memory functions, compared to 28% (7/25) of the placebo group. | [12][14] |

| 28 Individuals with Memory Deficits | 1200 mg/day (300 mg four times daily) | 3 weeks | Memory and Mental Concentration | No statistically significant effects on 8 tests of memory or mental concentration. | [6] |

| 242 Prodromal Alzheimer's Patients (DMAE component) | 1500 mg/day (DMAE pyroglutamate) | 24 weeks | Memory, Executive Function, Attention | No statistically significant differences between treatment and placebo groups. | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's cognitive-enhancing effects.

Shuttle-Box Active Avoidance Test

Objective: To assess fear-motivated associative learning and memory in rodents.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock, a light source (Conditioned Stimulus - CS), and a mechanism to separate the compartments (e.g., a guillotine door).[15][16]

Procedure:

-

Habituation: Place the animal in the shuttle box and allow it to freely explore both compartments for a set period (e.g., 5 minutes) with the door open.[17]

-

Training:

-

Place the animal in one compartment.

-

Present the conditioned stimulus (CS), typically a light or tone, for a fixed duration (e.g., 10 seconds).[17]

-

If the animal moves to the other compartment during the CS presentation (avoidance response), the trial ends.[4]

-

If the animal does not move, deliver a mild, brief foot shock (Unconditioned Stimulus - US; e.g., 0.2 mA for 2 seconds) at the end of the CS presentation.[17]

-

The animal can escape the shock by moving to the other compartment (escape response).[4]

-

Repeat for a set number of trials (e.g., 50 trials) per day for a specified number of days (e.g., 5 days).[17] The inter-trial interval should be randomized (e.g., 30 ± 5 seconds).[17]

-

-

Data Collection: Record the number of avoidances, escapes, and failures to respond, as well as the latency to respond for each trial.[16]

-

Analysis: Compare the learning curves (e.g., percentage of avoidance responses over trials/days) between the meclofenoxate-treated group and the control group.

Step-Through Passive Avoidance Test

Objective: To assess long-term memory based on negative reinforcement.

Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a door. The dark chamber has a grid floor for delivering a foot shock.[1][18]

Procedure:

-

Acquisition/Training Trial:

-

Place the mouse in the light compartment.[1]

-

After a brief habituation period (e.g., 60 seconds), open the door between the compartments.[1]

-

When the mouse enters the dark compartment (rodents have a natural preference for dark environments), close the door and deliver a single, mild foot shock (e.g., 0.3-0.6 mA for 2-3 seconds).[1][18]

-

After the shock, leave the animal in the dark compartment for a short period (e.g., 30 seconds) to associate the context with the aversive stimulus before returning it to its home cage.[1]

-

-

Retention Trial:

-

Data Analysis: A longer step-through latency in the retention trial is indicative of better memory of the aversive experience. Compare the latencies between the treated and control groups.

18F-FDG PET Imaging of Brain Glucose Metabolism

Objective: To non-invasively quantify regional cerebral glucose metabolism.

Procedure:

-

Patient Preparation:

-

Patients should fast for at least 4-6 hours prior to the scan.[11][19]

-

Blood glucose levels should be checked before the administration of 18F-FDG and should ideally be below 150-200 mg/dL.[11]

-

The patient should rest in a quiet, dimly lit room for at least 15-30 minutes before and during the uptake phase to minimize sensory and cognitive stimulation.[11][19]

-

-

Radiotracer Administration:

-

Administer a dose of 18F-FDG intravenously.

-

-

Uptake Phase:

-

Image Acquisition:

-

Data Analysis:

-

Reconstruct the PET images and co-register them with anatomical images (CT or MRI) for better localization of metabolic changes.

-

Use specialized software to quantify regional glucose metabolism, often expressed as Standardized Uptake Values (SUVs) or by kinetic modeling.

-

Compare the metabolic activity in specific brain regions between the meclofenoxate-treated group and a control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of this compound.

Proposed Cholinergic Signaling Pathway of Meclofenoxate

Experimental Workflow for Preclinical Assessment of Cognitive Enhancement

Logical Relationship of Meclofenoxate's Multi-modal Action

Conclusion

This compound demonstrates a multifaceted pharmacological profile that supports its potential for cognitive enhancement. Its primary mechanisms of action, including the modulation of the cholinergic system, antioxidant effects, enhancement of cerebral glucose metabolism, and reduction of lipofuscin, collectively contribute to its neuroprotective and cognitive-enhancing properties. While preclinical studies have provided robust evidence for its efficacy, clinical data, though promising in some respects, is often derived from older studies with methodological limitations.

For drug development professionals, meclofenoxate presents an interesting case study of a multi-target nootropic. Further research, employing modern clinical trial designs and advanced neuroimaging techniques, is warranted to fully elucidate its therapeutic potential and to identify the patient populations that would most benefit from its use. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for designing future investigations into meclofenoxate and other novel cognitive enhancers. Researchers and scientists are encouraged to build upon this knowledge base to further unravel the complexities of cognitive pharmacology.

References

- 1. 4.2.2. Step-Through Passive Avoidance Task [bio-protocol.org]

- 2. conductscience.com [conductscience.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Active avoidance test [panlab.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passive Avoidance - step through - new model, for rats and mice | Animalab [animalab.eu]

- 8. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The quantitative assessment of lipofuscin pigment, cytoplasmic RNA and nucleolar volume in senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. snmmi.org [snmmi.org]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Repurposing the memory-promoting this compound as a treatment for Parkinson’s disease through integrative multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scantox.com [scantox.com]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. med-associates.com [med-associates.com]

- 17. Active Avoidance protocol 01282020 [protocols.io]

- 18. Step-through passive-avoidance task [bio-protocol.org]

- 19. Clinical Practice Guidelines for Brain PET Imaging Using [18F]FDG (EANM, 2022) [reference.medscape.com]

- 20. snmmi.org [snmmi.org]

Early Investigations into Meclofenoxate Hydrochloride and its Impact on Memory Enhancement: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate hydrochloride, also known as centrophenoxine, emerged in the mid-20th century as one of the early nootropic agents investigated for its potential to enhance cognitive function, particularly memory. Early research, predominantly conducted between the 1950s and 1980s, explored its efficacy in both preclinical animal models and human clinical trials, laying the groundwork for our understanding of its neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth analysis of these seminal studies, focusing on quantitative data, detailed experimental methodologies, and the proposed mechanisms of action.

Preclinical Studies in Animal Models

Early preclinical research on meclofenoxate primarily utilized rodent models to investigate its effects on learning and memory. These studies were crucial in establishing the compound's potential and guiding subsequent human trials.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early animal studies on meclofenoxate and memory improvement.

Table 1: Effects of Meclofenoxate on Learning and Retention in Rats

| Experimental Model | Dosage and Administration | Key Findings | Reference |

| Shuttle-box training | 100 mg/kg i.p. for 7 days before and 5 days during training | Did not influence learning but significantly facilitated retention. | [1] |

| Step-through passive avoidance | 100 mg/kg i.p. for 7 days | Improved both learning and retention. | [1] |

| Staircase maze training | 50 mg/kg i.p. twice daily for 5 days | Significantly improved learning and retention. | [1] |

| Scopolamine-induced amnesia (Step-through passive avoidance) | 20 and 100 mg/kg administered after scopolamine | Prevented scopolamine-induced retrograde amnesia. | [2] |

Experimental Protocols in Preclinical Studies

The following sections detail the methodologies employed in the key preclinical experiments cited.

The shuttle-box task is a widely used paradigm to assess active avoidance learning and memory.

-

Apparatus: A two-compartment chamber with a grid floor capable of delivering a mild electric shock. A door or opening allows the animal to move between compartments.[3][4]

-

Procedure:

-

Acclimatization: The rat is allowed to explore both compartments of the apparatus.

-

Conditioning: A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, through the grid floor of the compartment the animal is in.

-

Avoidance/Escape: The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS (avoidance) or to escape the shock by moving to the other compartment after the shock has started (escape).

-

Retention: After a set period (e.g., 7 days), the animal is reintroduced to the apparatus, and the number of avoidances is recorded to assess memory retention.[1]

-

-

Data Collection: The number of avoidances, escapes, and failures to avoid are recorded.[5]

This task assesses memory based on the animal's ability to inhibit a natural tendency to move from a brightly lit area to a dark area.

-

Apparatus: A two-compartment apparatus with one brightly lit and one dark compartment, connected by a small opening. The dark compartment has a grid floor for delivering a foot shock.[6][7][8]

-

Procedure:

-

Habituation: The animal is placed in the lit compartment and allowed to explore. Most rodents will naturally enter the dark compartment.

-

Training: Upon entering the dark compartment, the animal receives a mild, brief foot shock.

-

Retention Test: After a specified time (e.g., 24 hours), the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory of the aversive stimulus.[9]

-

-

Data Collection: The primary measure is the latency to cross over into the dark compartment during the retention test.[7]

The staircase maze is used to evaluate learning and memory, often with a food reward as reinforcement.

-

Apparatus: A maze with a series of steps, with food pellets placed in wells on each step.

-

Procedure:

-

Food Deprivation: Animals are typically food-deprived to a percentage of their body weight to increase motivation.

-

Training: The animal is placed at the start of the staircase and must navigate the steps to retrieve the food pellets.

-

Learning Assessment: Learning is measured by a decrease in the time taken to retrieve all pellets and a reduction in the number of errors (e.g., missing a pellet) over successive trials.

-

Retention: Memory is assessed by re-testing the animal after a period of no training.

-

-

Data Collection: The time to collect all pellets and the number of errors are recorded.

Early Human Clinical Trials

Following promising results in animal studies, meclofenoxate was investigated in human clinical trials, primarily in elderly individuals and patients with cognitive decline.

Quantitative Data from Human Clinical Trials

The table below summarizes the quantitative outcomes from an early, notable clinical trial. It is important to note that many early trials have been criticized for methodological limitations.[10][11]

Table 2: Effects of Meclofenoxate on Memory in Healthy Elderly Subjects

| Study Design | Participants | Dosage and Duration | Key Quantitative Findings | Reference |

| Double-blind, placebo-controlled | 74 healthy elderly subjects | 600 mg twice daily for 9 months | The meclofenoxate group performed significantly better than the placebo group in delayed free-recall tasks, suggesting improved consolidation of new information into long-term memory. | [11] |

| Double-blind study | Fit, able, elderly subjects | Not specified in abstract | Increased consolidation of new information into long-term memory. Significantly more subjects receiving meclofenoxate reported an increased level of mental alertness. | [12] |

Experimental Protocols in Human Clinical Trials

Early clinical trials on meclofenoxate often employed a battery of neuropsychological tests to assess various aspects of memory.

-

Procedure: Participants are presented with a list of words or a short story and are asked to recall as many items as possible, either immediately after presentation (immediate recall) or after a delay (delayed recall).

-

Data Collection: The number of correctly recalled items is scored. The significant improvement in delayed free-recall in the Marcer and Hopkins (1977) study suggests an effect on memory consolidation.[13]

Proposed Mechanisms of Action

Early research proposed several mechanisms through which meclofenoxate might exert its memory-enhancing effects. These include its influence on acetylcholine synthesis, its antioxidant properties, its ability to reduce the accumulation of lipofuscin, and its impact on brain energy metabolism.[14][15]

Acetylcholine Precursor and Cholinergic System Modulation

Meclofenoxate is an ester of dimethylaminoethanol (DMAE). It is hypothesized that meclofenoxate readily crosses the blood-brain barrier, where it is hydrolyzed to release DMAE. DMAE is then believed to act as a precursor for the synthesis of acetylcholine, a neurotransmitter crucial for learning and memory.[14] Increased acetylcholine levels in the brain could lead to enhanced synaptic plasticity and improved cognitive function.[15]

Antioxidant Properties

Meclofenoxate has been shown to possess antioxidant properties, protecting neurons from oxidative stress. Oxidative damage is a known contributor to age-related cognitive decline and neurodegenerative diseases. By scavenging free radicals, meclofenoxate may help preserve neuronal integrity and function.[14]

Reduction of Lipofuscin

Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in cells with age, often referred to as "age pigment." Its accumulation is thought to impair cellular function. Early studies suggested that meclofenoxate could reduce the levels of lipofuscin in the brain, potentially by enhancing its removal or inhibiting its formation.[15][16][17] This "cellular cleansing" effect was proposed to contribute to improved neuronal health and function.

Enhancement of Brain Glucose Uptake and Energy Metabolism

Some early research indicated that meclofenoxate could increase glucose uptake and utilization in the brain.[16][18] By enhancing energy metabolism, meclofenoxate may provide neurons with more ATP, the primary energy currency of the cell, thereby supporting optimal cognitive performance.

Conclusion

The early studies on this compound provided foundational evidence for its potential as a memory-enhancing agent. Preclinical research in animal models consistently demonstrated its ability to improve learning and retention in various behavioral tasks. While early human clinical trials showed promise, particularly in improving the consolidation of new memories in the elderly, they often had methodological limitations. The proposed mechanisms of action, including its role as an acetylcholine precursor, its antioxidant effects, its ability to reduce lipofuscin, and its enhancement of brain energy metabolism, paint a picture of a multi-faceted compound with the potential to support neuronal health and cognitive function. This early body of work has been instrumental in the field of nootropics and continues to inform research into cognitive enhancers today. Further, more rigorously designed modern studies are warranted to fully elucidate the therapeutic potential of meclofenoxate in the context of age-related cognitive decline and other memory disorders.

References

- 1. Effects of meclofenoxate on learning and memory--dependence on the experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative studies on the effects of the nootropic drugs adafenoxate, meclofenoxate and piracetam, and of citicholine on scopolamine-impaired memory, exploratory behavior and physical capabilities (experiments on rats and mice) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Active Avoidance Set-Up (Shuttle-Box) for rats and mice | Animalab [animalab.eu]

- 5. med-associates.com [med-associates.com]

- 6. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 8. Passive Avoidance - step through - new model, for rats and mice | Animalab [animalab.eu]

- 9. scantox.com [scantox.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. The differential effects of meclofenoxate on memory loss in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. What is this compound used for? [synapse.patsnap.com]

- 16. [Increase in cell metabolism in normal, diploid human glial cells in stationary cell cultures induced by meclofenoxate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Centrophenoxin-induced dissolution and removal of lipofuscin. An electron microscopic study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Effect of Meclofenoxate on the Transcriptome of Aging Brain of Nothobranchius guentheri Annual Killifish - PMC [pmc.ncbi.nlm.nih.gov]

Meclofenoxate Hydrochloride's effect on neuronal lipofuscin accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipofuscin, the "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells, particularly neurons, contributing to cellular aging and neurodegenerative processes. Meclofenoxate hydrochloride (also known as centrophenoxine) has been investigated for its potential to reduce lipofuscin accumulation. This technical guide provides an in-depth analysis of the effects of meclofenoxate on neuronal lipofuscin, detailing the quantitative evidence, experimental methodologies, and proposed mechanisms of action.

Quantitative Effects of Meclofenoxate on Lipofuscin Accumulation

Meclofenoxate has been shown in several preclinical studies to reduce lipofuscin levels in the neurons of aged animals. However, the extent of this effect appears to vary depending on the animal model and specific brain region studied. Some studies have reported no significant change, highlighting the need for further research to clarify these discrepancies. The following table summarizes the quantitative data from key studies.

| Animal Model | Age | Brain Region(s) | Dosage | Treatment Duration | Route of Administration | Observed Effect on Lipofuscin | Reference |

| Guinea Pigs | Senile | Central Nervous System | 30, 50, and 80 mg/kg/day | Up to 10 weeks | Intramuscular (i.m.) | Significant reduction; vacuolization of pigment observed.[1] | Nandy, 1978[1] |

| Mice | 11-12 months | Cerebral Cortex, Hippocampus | Not specified | 3 months | Not specified | Reduction in neuronal lipofuscin.[2] | Nandy, 1979[2] |

| Mice | 17 months | Retinal Pigment Epithelium | 0.1 mg/g/day | 3 months | Subcutaneous (s.c.) | Significant reduction in lipofuscin, but not melanin.[3] | Dylewski et al., 1983[3] |

| Rats (neonatal cell culture) | Neonatal | Cerebral Hemisphere Neurons | 10⁻⁴ M or 5 x 10⁻⁴ M | Not specified | In vitro | Significant reduction in neuronal lipofuscin accumulation.[4] | Sakamoto et al., 1983[4] |

| Rats (Fischer 344) | 106 weeks | Frontal Cortex, Retinal Pigment Epithelium | 80-120 mg/kg/day | 11 weeks | Not specified | No reversal of lipofuscin accumulation.[5] | Katz & Robison, 1983[5] |

| Rhesus Monkeys | ~20 years | Retinal Pigment Epithelium | 80 mg/kg/day | 12 weeks | Intramuscular (i.m.) | No significant difference in the amount or size of lipofuscin granules.[6] | Tso et al., 1986[6] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of meclofenoxate on neuronal lipofuscin. Additionally, a modern protocol for lipofuscin quantification is provided for researchers designing future studies.

In Vivo Administration of Meclofenoxate (Adapted from Nandy, 1978)

-

Animal Model: Senile guinea pigs.

-

Drug Preparation: this compound is dissolved in a sterile physiological saline solution.

-

Administration: Daily intramuscular injections of meclofenoxate at doses of 30, 50, or 80 mg/kg body weight for up to 10 weeks.[1]

-

Tissue Preparation:

-

Following the treatment period, animals are euthanized.

-

The brain is perfused with a fixative solution (e.g., 10% formalin).

-

Brain tissue, including the cerebral cortex and hippocampus, is dissected and processed for histological analysis.

-

-

Lipofuscin Detection:

-

Autofluorescence Microscopy: Unstained sections are viewed under a fluorescence microscope. Lipofuscin granules exhibit a characteristic yellow-green autofluorescence.

-

Histochemical Staining: Sections are stained with methods such as Periodic acid-Schiff (PAS) or Nile blue to visualize lipofuscin granules.

-

Electron Microscopy: Tissue samples are processed for ultrastructural analysis to observe changes in the morphology and quantity of lipofuscin granules within neurons.

-

Quantification of Lipofuscin using Sudan Black B (SBB) Staining (Optimized Protocol)

This modern protocol offers a quantifiable method for assessing lipofuscin levels in cultured cells or tissue sections.

-

Fixation: Fix cells or tissue sections in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes.

-

Permeabilization: Rinse with 70% ethanol for 2 minutes.

-

Staining:

-

Prepare a saturated SBB solution by dissolving 1.2g of Sudan Black B in 80ml of 70% ethanol, stirring overnight, and filtering.

-

Incubate the fixed and permeabilized samples in the SBB solution.

-

-

Washing: Wash samples thoroughly with PBS to remove excess stain.

-

Imaging and Quantification:

-

Brightfield Microscopy: Visualize the dark blue/black stained lipofuscin granules.

-

Fluorescence Microscopy: SBB-stained lipofuscin can be detected in the far-red channel, allowing for co-staining with other fluorescent markers.

-

Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the area and intensity of SBB staining per cell or region of interest.

-

Proposed Mechanisms and Signaling Pathways

The precise mechanism by which meclofenoxate reduces lipofuscin is not fully elucidated, but evidence points to a multi-faceted action involving antioxidant properties, enhanced cellular metabolism, and clearance by glial cells.

Meclofenoxate is a compound of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[7] It is believed that meclofenoxate acts as an antioxidant, protecting brain cells from oxidative damage caused by free radicals, a key factor in lipofuscin formation.[7] It may also enhance glucose uptake and utilization in the brain, improving overall neuronal energy metabolism.[7][8] Furthermore, some studies suggest that meclofenoxate stimulates the removal of lipofuscin by microglia, the resident immune cells of the central nervous system.[1]

Proposed Signaling Pathway for Meclofenoxate-Mediated Lipofuscin Reduction

The following diagram illustrates a hypothetical signaling pathway integrating the proposed mechanisms of meclofenoxate.

Caption: Proposed mechanism of Meclofenoxate in reducing lipofuscin.

Experimental Workflow for Investigating Meclofenoxate's Effect on Lipofuscin

This diagram outlines a comprehensive experimental workflow for future research in this area.

Caption: Workflow for assessing Meclofenoxate's effect on lipofuscin.

Conclusion and Future Directions

The available evidence suggests that this compound can reduce neuronal lipofuscin accumulation in some preclinical models, although conflicting results exist. The proposed mechanisms, including antioxidant activity and enhanced microglial clearance, provide a foundation for understanding its effects. However, a definitive elucidation of the signaling pathways involved requires further investigation.

Future research should focus on:

-

Clarifying Discrepancies: Conducting studies in a wider range of species, including higher-order mammals, to understand the inconsistent findings.

-

Mechanism of Action: Utilizing modern molecular biology techniques to investigate the direct effects of meclofenoxate on lysosomal function, autophagy, and microglial activation.

-

Standardized Quantification: Employing robust and quantifiable methods for lipofuscin detection to allow for more accurate and comparable results across studies.

A deeper understanding of how meclofenoxate modulates lipofuscin accumulation will be crucial for evaluating its therapeutic potential in age-related neurodegenerative diseases.

References

- 1. [Centrophenoxin-induced dissolution and removal of lipofuscin. An electron microscopic study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Centrophenoxine: effects on aging mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of centrophenoxine on lipofuscin in the retinal pigment epithelium of old mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of lipofuscin by centrophenoxine and chlorpromazine in the neurons of rat cerebral hemisphere in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipofuscin response to the "aging-reversal" drug centrophenoxine in rat retinal pigment epithelium and frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipofuscin in retinal pigment epithelium of rhesus monkey: lack of diminution with centrophenoxine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. The Effect of Meclofenoxate on the Transcriptome of Aging Brain of Nothobranchius guentheri Annual Killifish - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Influenced by Meclofenoxate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Meclofenoxate Hydrochloride, also known by the trade name Centrophenoxine, is a cholinergic nootropic agent that has been the subject of extensive research for its cognitive-enhancing and neuroprotective properties. This guide provides a detailed overview of the core biochemical pathways modulated by Meclofenoxate, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and workflows.

Core Mechanisms of Action

This compound is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA). Its multifaceted mechanism of action is primarily attributed to its influence on the cholinergic system, enhancement of cerebral metabolism, potent antioxidant effects, and its unique ability to reduce cellular waste products.

Cholinergic System Modulation

Meclofenoxate acts as a precursor to acetylcholine (ACh), a critical neurotransmitter for memory and learning. The DMAE component is a precursor to choline, which is then acetylated to form acetylcholine in the brain. By increasing the availability of this precursor, Meclofenoxate elevates choline levels in the central nervous system, which can lead to an increased steady-state level of acetylcholine, particularly in the hippocampus. This enhancement of the cholinergic system is believed to improve synaptic plasticity and overall cognitive function.

dot

Meclofenoxate Hydrochloride as a Precursor to Acetylcholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, also known as centrophenoxine, is a synthetic compound developed in the 1950s. It is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[1][2] Widely regarded as a nootropic agent, meclofenoxate has been investigated for its potential cognitive-enhancing and neuroprotective effects, particularly in the context of age-related cognitive decline and dementia.[3] Its mechanism of action is primarily attributed to its influence on the cholinergic system, where it is proposed to function as a precursor to the neurotransmitter acetylcholine (ACh).[4][5] This technical guide provides a comprehensive overview of the role of this compound as a potential precursor to acetylcholine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows.

Introduction

Acetylcholine is a critical neurotransmitter in the central and peripheral nervous systems, playing a pivotal role in cognitive functions such as learning, memory, and attention.[6] The "cholinergic hypothesis" of geriatric memory dysfunction posits that a decline in cholinergic neurotransmission contributes to the cognitive impairments observed in conditions like Alzheimer's disease.[7] This has led to the exploration of various strategies to augment cholinergic function, including the use of acetylcholine precursors.

This compound has been a subject of interest in this domain for several decades.[2][3] It is readily absorbed and crosses the blood-brain barrier, where it is rapidly hydrolyzed into its constituent components: DMAE and pCPA.[1][8] The primary cholinergic activity of meclofenoxate is attributed to the DMAE moiety.[9] However, the precise mechanism by which DMAE influences acetylcholine synthesis remains a topic of scientific discussion.

Proposed Mechanism of Action

The central hypothesis regarding meclofenoxate's cognitive-enhancing effects is its ability to increase brain acetylcholine levels.[5] However, the pathway from meclofenoxate to acetylcholine is not direct and is subject to some debate.

Hydrolysis of Meclofenoxate

Upon administration, this compound undergoes rapid hydrolysis in the plasma, breaking down into DMAE and pCPA.[4][8] This enzymatic and spontaneous degradation is a critical first step in its metabolic pathway.[4]

Figure 1: Hydrolysis of this compound.

The Role of DMAE in Acetylcholine Synthesis

The prevailing theory is that DMAE, once in the brain, contributes to the synthesis of acetylcholine. Two primary mechanisms have been proposed:

-

Indirect Precursor Action: Some studies suggest that DMAE is not a direct precursor to acetylcholine but rather increases the availability of choline in the brain.[10] This could occur through the inhibition of choline metabolism in peripheral tissues, leading to elevated plasma choline levels and subsequently increased choline transport into the brain.[1]

-

Direct Precursor Hypothesis: An alternative hypothesis posits that DMAE can be methylated in the brain to form choline, which then serves as a direct precursor for acetylcholine synthesis. However, evidence for this direct conversion is not firmly established.[6]

Regardless of the precise mechanism, the resulting increase in brain choline is thought to drive the synthesis of acetylcholine via the enzyme choline acetyltransferase (ChAT).[1]

Figure 2: Proposed Signaling Pathway of Meclofenoxate to Acetylcholine.

Quantitative Data

A seminal study by Wood and Peloquin (1982) provides key quantitative insights into the effects of meclofenoxate on choline and acetylcholine levels in different regions of the rat brain.[11]

| Brain Region | Treatment | Choline (nmol/g) | Acetylcholine (nmol/g) |

| Hippocampus | Control | 25.3 ± 2.1 | 24.1 ± 1.5 |

| Meclofenoxate (200 mg/kg) | 58.7 ± 4.3 | 34.6 ± 2.0 | |

| Striatum | Control | 31.0 ± 2.5 | 80.5 ± 5.1 |

| Meclofenoxate (200 mg/kg) | 65.1 ± 5.0 | 85.3 ± 4.8 | |

| Parietal Cortex | Control | 28.9 ± 1.8 | 20.1 ± 1.2 |

| Meclofenoxate (200 mg/kg) | 55.4 ± 3.9 | 21.5 ± 1.7 |

*p < 0.05 compared to control Table 1: Effects of Meclofenoxate on Choline and Acetylcholine Levels in Rat Brain. [11]

The data indicate that meclofenoxate administration leads to a significant increase in choline levels across all measured brain regions.[11] Notably, a corresponding significant increase in acetylcholine was observed only in the hippocampus, a brain region critically involved in memory formation.[11] No significant changes in acetylcholine turnover were consistently observed.[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of meclofenoxate's effects on the cholinergic system.

Animal Model and Drug Administration

-

Species: Male Sprague-Dawley rats (200-250g).

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound dissolved in saline and administered intraperitoneally (i.p.) at a dose of 200 mg/kg. Control animals receive an equivalent volume of saline.

Brain Tissue Analysis for Choline and Acetylcholine

-

Euthanasia and Tissue Dissection: Animals are euthanized by microwave irradiation to prevent post-mortem changes in acetylcholine and choline levels. The brain is rapidly removed and dissected on a cold plate to isolate the hippocampus, striatum, and parietal cortex.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized.

-

Quantification: Choline and acetylcholine levels are quantified using a sensitive analytical method such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainic acid lesions of the striatum: behavioural sequalae similar to Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. UC Davis - Morris Water Maze [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Striatal lesions with kainic acid: neurochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidative Properties of Meclofenoxate Hydrochloride in Brain Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a significant contributor to neuronal damage and cognitive decline in aging and various neurodegenerative disorders. Meclofenoxate Hydrochloride (MH), a nootropic agent, has demonstrated considerable neuroprotective effects, which are, in part, attributed to its antioxidative properties. This technical guide provides a comprehensive overview of the mechanisms by which MH mitigates oxidative stress in brain cells. It consolidates quantitative data from preclinical studies, details the experimental protocols for assessing its antioxidant efficacy, and visualizes the putative signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound, also known as Centrophenoxine, is a well-established compound recognized for its cognitive-enhancing and neuroprotective capabilities[1]. Comprising two main components, dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), MH effectively crosses the blood-brain barrier[1]. Its neuroprotective effects are multifaceted, including the enhancement of acetylcholine synthesis, improvement of glucose metabolism, and reduction of lipofuscin accumulation, a hallmark of cellular aging[1][2]. A crucial aspect of its neuroprotective action is its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms[1]. This guide focuses specifically on the antioxidative properties of MH in the context of brain health.

Mechanisms of Antioxidative Action

This compound exerts its antioxidant effects in brain cells through several key mechanisms:

-

Reduction of Lipid Peroxidation: MH has been shown to decrease the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in brain tissue. Lipid peroxidation is a destructive process where free radicals damage lipids in cell membranes, leading to impaired cellular function and neuronal death[3][4][5].

-

Enhancement of Endogenous Antioxidant Enzymes: The compound boosts the activity of primary antioxidant enzymes, including Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx)[5]. SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen, while GPx reduces hydrogen peroxide and lipid hydroperoxides, thus neutralizing their harmful effects.

-

Mitochondrial Protection: Evidence suggests that MH helps maintain mitochondrial integrity and function in neurons[3][4]. Mitochondria are the primary source of ROS production, and by preserving their function, MH can reduce the overall oxidative burden on the cell.

Quantitative Data on Antioxidative Effects

The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on key markers of oxidative stress in the brain.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Brain Tissue

| Animal Model | Brain Region | Treatment Group | Dosage | Duration | MDA Levels (nmol/mg protein) | Percentage Change | Reference |

| Aged Rats (24 months) | Brain | Aged Control | - | 4 weeks | 2.85 ± 0.21 | - | [5] |

| Meclofenoxate | 100 mg/kg/day | 4 weeks | 2.12 ± 0.18 | ↓ 25.6% | [5] | ||

| Rotenone-induced PD Mice | Hippocampus | ROT Group | - | - | ~1.8 | - | [3][4] |

| ROT + MH Group | 50 mg/kg/day | 4 weeks | ~1.2 | ↓ 33.3% | [3][4] | ||

| Chronic Cerebral Hypoperfusion Rats | Cortex & Hippocampus | Ischemia Group | - | 37 days | 1.82 ± 0.15 | - | [6] |

| CPH (MH) Group | 100 mg/kg/day | 37 days | 1.25 ± 0.11 | ↓ 31.3% | [6] |

Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity in Brain Tissue

| Animal Model | Brain Region | Treatment Group | Dosage | Duration | SOD Activity (U/mg protein) | Percentage Change | Reference |

| Aged Rats (24 months) | Brain | Aged Control | - | 4 weeks | 7.8 ± 0.5 | - | [5] |

| Meclofenoxate | 100 mg/kg/day | 4 weeks | 10.2 ± 0.7 | ↑ 30.8% | [5] | ||

| Chronic Cerebral Hypoperfusion Rats | Cortex & Hippocampus | Ischemia Group | - | 37 days | 145.2 ± 12.3 | - | [6] |

| CPH (MH) Group | 100 mg/kg/day | 37 days | 118.5 ± 10.1 | ↓ 18.4%* | [6] |

*Note: In the chronic cerebral hypoperfusion model, SOD activity was initially increased as a compensatory response to ischemia. MH treatment reduced this to near-normal levels, indicating a restoration of redox balance.

Table 3: Effect of this compound on Glutathione Peroxidase (GPx) Activity in Brain Tissue